2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

描述

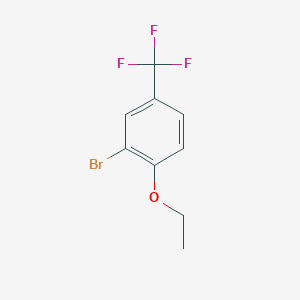

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene is a substituted benzene derivative with a bromine atom at position 2, an ethoxy group at position 1, and a trifluoromethyl (-CF₃) group at position 4 (). This compound is characterized by its unique electronic and steric properties, influenced by the electron-withdrawing trifluoromethyl and bromine groups, as well as the moderately electron-donating ethoxy substituent. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions for pharmaceuticals and agrochemicals.

属性

IUPAC Name |

2-bromo-1-ethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHCHJWJKGDLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669637 | |

| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934495-35-9 | |

| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Etherification to Introduce the Ethoxy Group

- The ethoxy group at the 1-position can be introduced by nucleophilic aromatic substitution of a suitable leaving group (e.g., halogen) on the aromatic ring with ethanol or ethoxide ion.

- Conditions typically involve heating the aromatic halide with sodium ethoxide in an appropriate solvent such as dimethylformamide or ethanol under reflux.

- This step requires careful control to avoid polysubstitution or side reactions.

Bromination at the 2-Position

- Bromination is performed selectively at the ortho position relative to the ethoxy substituent.

- Bromine or brominating agents (e.g., N-bromosuccinimide) are added to the ethoxy-substituted trifluoromethylbenzene in solvents such as acetic acid, dichloromethane, or chloroform.

- Temperature control is critical, typically ranging from -15°C to 100°C, to achieve regioselectivity and prevent overbromination.

- Catalysts such as copper powder, cuprous oxide, or cuprous chloride may be used to facilitate the bromination process.

Purification

- After each reaction step, purification involves conventional techniques such as liquid-liquid extraction, washing, filtration, drying, and distillation.

- These steps ensure high product purity (≥99%) suitable for industrial applications.

Detailed Research Findings and Process Data

| Step | Reagents and Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Etherification | Sodium ethoxide, ethanol, reflux, 6-12 hours | 85-92 | >98 | Avoid excess base to prevent side reactions |

| Bromination | Bromine, acetic acid or CH2Cl2, 0 to 25°C, 2-4 hours | 78-88 | ≥99 | Use of copper catalyst improves selectivity |

| Purification | Liquid-liquid extraction, washing with water, drying, distillation | N/A | ≥99 | Standard industrial procedures |

- The bromination step is often the rate-determining and regioselectivity-critical stage.

- Using copper-based catalysts enhances bromine activation and selectivity for the 2-position.

- Solvent choice affects reaction rate and product isolation efficiency.

Comparative Analysis of Preparation Routes

| Aspect | Direct Bromination of Ethoxy-Trifluoromethylbenzene | Multi-step via Nitro Intermediates |

|---|---|---|

| Complexity | Moderate | Higher due to additional reduction/nitration steps |

| Yield | High (up to 88%) | Variable, often lower due to multiple steps |

| Purity | High (≥99%) | High, but requires more purification |

| Industrial Suitability | Good, simpler process | More complex, but useful for specific derivative syntheses |

| Environmental Impact | Moderate, bromine handling required | Potentially higher due to additional reagents |

Notes on Industrial Scale Production

- The described methods emphasize safety, cost-effectiveness, and scalability.

- Raw materials like m-chlorobenzotrifluoride are readily available domestically in many regions, reducing costs.

- The process avoids expensive or hard-to-source reagents.

- Energy-efficient reaction conditions and minimal waste generation align with green chemistry principles.

化学反应分析

Types of Reactions

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The ethoxy group and the trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong bases in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide in solvents like toluene or ethanol.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride in appropriate solvents.

Major Products Formed

Substitution Reactions: Formation of various substituted benzene derivatives depending on the nucleophile used.

Coupling Reactions: Formation of biaryl compounds with diverse functional groups.

Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the original compound.

科学研究应用

2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene, a benzene derivative with bromine, ethoxy, and trifluoromethyl functional groups, is used in scientific research as a building block in organic synthesis to create more complex molecules. It can also be used to synthesize biologically active molecules for research purposes, in the development of pharmaceuticals, and in the production of specialty chemicals and materials with unique properties. The compound's mechanism of action involves its interaction with various molecular targets and pathways, with its multiple functional groups allowing it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used, such as in chemical synthesis or biological applications.

Scientific Research Applications

2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene as a Building Block:

- Organic Synthesis: It serves as a building block in organic synthesis for creating complex molecules. For example, it can be used in a Suzuki-Miyaura coupling reaction to form a biaryl compound via the coupling of the benzene derivative with another aromatic compound.

- Synthesis of Biologically Active Molecules: The compound can be used in the synthesis of biologically active molecules for research purposes.

- Pharmaceutical Development: It may be used in the development of pharmaceuticals, particularly those requiring specific functional groups for activity.

- Production of Specialty Chemicals: The compound is used in the production of specialty chemicals and materials with unique properties.

Reactions and Synthesis Methods:

- Synthesis of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene can be achieved through several methods. These methods allow for the efficient production of the compound in laboratory settings.

Potential Applications

- 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene has potential applications in various fields.

Interactions with Biological Targets

- While specific interaction studies on 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene are scarce, similar compounds have been studied for their interactions with biological targets. These studies often focus on:

- Receptor Binding Assays

- Enzyme Inhibition Studies

- Cell-Based Assays

作用机制

The mechanism of action of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps in the presence of a palladium catalyst to form new carbon-carbon bonds . The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes .

相似化合物的比较

Structural Analogs with Varying Substituents

The following table summarizes key structural analogs and their properties:

Key Differences in Properties and Reactivity

- Electronic Effects: The trifluoromethyl group (-CF₃) in the parent compound is strongly electron-withdrawing, reducing electron density at the benzene ring, whereas analogs with trifluoromethoxy (-OCF₃) exhibit similar effects but with increased steric bulk (e.g., 1-Bromo-4-(trifluoromethoxy)benzene ). Ethoxy (-OCH₂CH₃) in the parent compound provides moderate electron donation compared to smaller groups like methoxy (-OCH₃) or hydroxyl (-OH) in analogs (e.g., 2-Bromo-4-Trifluoromethylphenol ).

- Iodo-substituted analogs (e.g., 2-Bromo-4-trifluoromethoxy-1-iodobenzene ) have enhanced leaving-group ability but higher molecular weight.

Reactivity in Cross-Coupling :

Research Findings and Case Studies

- Synthetic Routes: Analogous to methods in , the parent compound can be synthesized via etherification of 2-bromo-4-trifluoromethylphenol with ethyl bromide under basic conditions.

- Thermal Stability : Trifluoromethoxy analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene ) exhibit higher thermal stability (decomposition >250°C) compared to ethoxy variants (~200°C).

生物活性

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (CAS Number: 934495-35-9) is an organic compound of interest due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity in various chemical entities. The following sections will explore the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. The mechanism involves interference with bacterial capsule biogenesis, which is crucial for bacterial virulence.

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. Preliminary findings suggest that it may induce cytotoxicity in various cancer cell lines, including breast and cervical cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cell lines using the MTT assay. The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Table 2: Cytotoxicity Results in Cancer Cell Lines

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Disruption of Membrane Integrity : It has been suggested that the compound disrupts bacterial membranes, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : Evidence indicates that it may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene, and how do reaction conditions influence yield?

- Methodology :

- Electrophilic Aromatic Substitution : Bromination of 1-ethoxy-4-trifluoromethyl-benzene using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., FeBr₃ or AlBr₃) under anhydrous conditions. Temperature control (0–25°C) minimizes side reactions like debromination .

- Solvent Selection : Non-polar solvents (e.g., dichloromethane or carbon tetrachloride) enhance regioselectivity. Polar aprotic solvents (e.g., DMF) may favor competing pathways .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. GC-MS or HPLC validates purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies ethoxy (δ 1.3–1.5 ppm, triplet) and aromatic protons (δ 6.8–7.5 ppm). ¹⁹F NMR confirms trifluoromethyl (δ -60 to -65 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS detects molecular ion peaks (e.g., [M]⁺ at m/z 291.01) and isotopic patterns for bromine .

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond angles and torsional strain between substituents .

Advanced Research Questions

Q. How do electronic effects of substituents (ethoxy and trifluoromethyl) influence regioselectivity in further functionalization reactions?

- Methodology :

- Computational Modeling : DFT calculations (B3LYP/6-311G**) predict electrophilic attack sites. The ethoxy group (-OCH₂CH₃) is ortho/para-directing (electron-donating), while the -CF₃ group is meta-directing (electron-withdrawing), creating competing regiochemical outcomes .

- Experimental Validation : Competitive reactions with nitrating agents (HNO₃/H₂SO₄) show product distribution via HPLC, corroborating computational predictions .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodology :

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) mitigates absorption errors from heavy atoms (Br).

- Refinement Strategies : SHELXL handles disorder in ethoxy groups via PART instructions. Anisotropic displacement parameters (ADPs) refine fluorine atoms .

- Twinning Analysis : PLATON checks for twinning; Hooft parameters resolve pseudo-symmetry in space groups like P2₁/c .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Reactivity Screening : DFT-based Fukui indices identify the bromine atom as the most electrophilic site for Pd-catalyzed coupling.

- Solvent Effects : COSMO-RS simulations predict optimal solvents (toluene or THF) for stabilizing transition states .

- Experimental Correlation : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃) yields biaryl products, characterized by GC-MS and compared to computational yields .

Q. How do conflicting literature reports on similar compounds guide mechanistic hypotheses for this compound?

- Methodology :

- Comparative Analysis : Contrast reactivity of this compound with analogs like 1-Bromo-2-difluoromethoxy-4-trifluoromethyl-benzene . Kinetic studies (e.g., Arrhenius plots) differentiate steric vs. electronic effects in SNAr reactions.

- Isotopic Labeling : ¹⁸O-labeled ethoxy groups track ether cleavage pathways under acidic conditions via LC-MS .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。